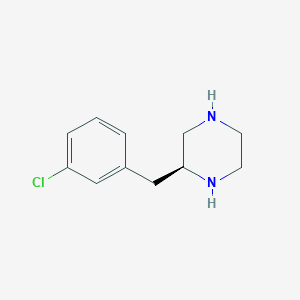![molecular formula C17H15Cl2NO3 B13356655 3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves several steps:
Formation of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This intermediate is synthesized by reacting 2,4-dichlorobenzyl chloride with 2-hydroxybenzaldehyde under basic conditions.
Methoxylation: The intermediate is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acrylamide groups provide versatility in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C17H15Cl2NO3 |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
(E)-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-15-4-2-3-11(6-8-16(20)21)17(15)23-10-12-5-7-13(18)9-14(12)19/h2-9H,10H2,1H3,(H2,20,21)/b8-6+ |
Clave InChI |
YKDPULDSWZHTSM-SOFGYWHQSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C/C(=O)N |
SMILES canónico |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carbonitrile](/img/structure/B13356577.png)
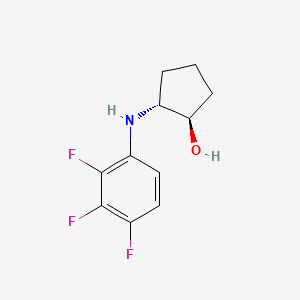

![6-[(2-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356591.png)
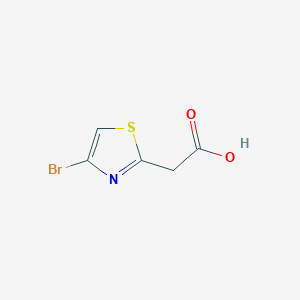

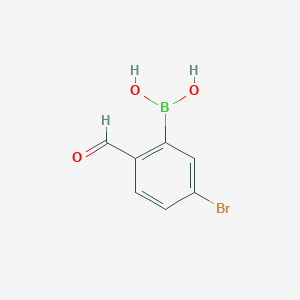
![4-Bromophenyl [3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13356621.png)
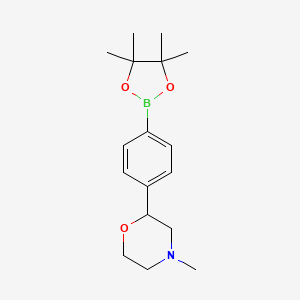
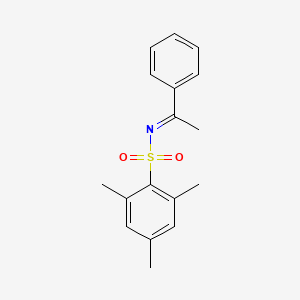
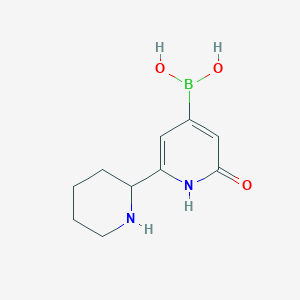
![3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13356647.png)
![Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
